molecular formula C20H20N2O3 B5059849 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide

Cat. No. B5059849
M. Wt: 336.4 g/mol
InChI Key: KZLHKDHXRYXDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide, also known as E-3174, is a quinolinecarboxamide derivative. It is a synthetic compound that is commonly used in scientific research for its potential therapeutic properties. E-3174 is a potent angiotensin-converting enzyme (ACE) inhibitor and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide works by inhibiting the activity of ACE, which is an enzyme that plays a key role in regulating blood pressure. ACE converts angiotensin I to angiotensin II, which is a potent vasoconstrictor that can cause blood vessels to narrow and increase blood pressure. By inhibiting ACE, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide can help reduce blood pressure and improve cardiovascular health.
Biochemical and Physiological Effects:
In addition to its role as an ACE inhibitor, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, suggesting that it may have potential as a treatment for a variety of diseases. 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in lab experiments is its potent ACE inhibitory activity. This makes it a useful tool for studying the role of ACE in various physiological processes. However, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide is not without its limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several potential future directions for research on 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. One area of interest is the development of new ACE inhibitors based on the structure of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. Researchers are also exploring the potential therapeutic applications of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in a variety of disease states, including hypertension, heart failure, and renal disease. Finally, there is ongoing research into the safety and efficacy of 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in clinical settings, which may help determine its potential as a treatment for human diseases.

Synthesis Methods

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobutane-1,5-dione. This intermediate compound is then reacted with 2-methyl-3-amino-4-oxo-3,4-dihydroquinoline to form 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide.

Scientific Research Applications

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It is primarily used as an ACE inhibitor, which means it can help reduce blood pressure and improve cardiovascular health. 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has also been shown to have potential anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of a variety of diseases, including hypertension, heart failure, and renal disease.

properties

IUPAC Name

1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-13(2)11-19(23)17-12-14(5-10-18(17)22)20(24)21-15-6-8-16(25-3)9-7-15/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHKDHXRYXDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-4-oxo-1,4-dihydro-quinoline-6-carboxylic acid (4-methoxy-phenyl)-amide

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